2-(6-Bromo-1,8a-dihydroimidazo[1,2-a]pyridin-2-yl)acetic acid
Description
2-(6-Bromo-1,8a-dihydroimidazo[1,2-a]pyridin-2-yl)acetic acid is a brominated derivative of the imidazo[1,2-a]pyridine scaffold, featuring a carboxylic acid group at the 2-position and a bromine substituent at the 6-position (Figure 1).
Properties
Molecular Formula |
C9H9BrN2O2 |
|---|---|
Molecular Weight |
257.08 g/mol |
IUPAC Name |
2-(6-bromo-1,8a-dihydroimidazo[1,2-a]pyridin-2-yl)acetic acid |
InChI |
InChI=1S/C9H9BrN2O2/c10-6-1-2-8-11-7(3-9(13)14)5-12(8)4-6/h1-2,4-5,8,11H,3H2,(H,13,14) |
InChI Key |
PIAGHYRCHWIMAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN2C1NC(=C2)CC(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(6-Bromo-1,8a-dihydroimidazo[1,2-a]pyridin-2-yl)acetic acid typically involves the acylation of 2-aminopyridines with maleic or citraconic anhydrides, followed by Michael addition . The formation of 3-methyl substituted derivatives from citraconic anhydride is found to be regioselective . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-(6-Bromo-1,8a-dihydroimidazo[1,2-a]pyridin-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation strategies.
Reduction: Reduction reactions can be performed under specific conditions to yield different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the bromine site, using common reagents like halides.
Common reagents and conditions used in these reactions include transition metal catalysis, metal-free oxidation, and photocatalysis strategies . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(6-Bromo-1,8a-dihydroimidazo[1,2-a]pyridin-2-yl)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(6-Bromo-1,8a-dihydroimidazo[1,2-a]pyridin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit phosphatidylinositol-3-kinases (PI3K), leading to the phosphorylation of Akt, a serine/threonine kinase . This pathway regulates various cellular functions, including cell proliferation, growth, and differentiation .
Comparison with Similar Compounds
Key Properties:
- Molecular Formula : C₉H₇BrN₂O₂ (calculated molecular weight: 257.08 g/mol).
- Structural Features : The imidazo[1,2-a]pyridine core provides aromaticity and planar geometry, while the bromine atom enhances lipophilicity and electronic effects. The acetic acid moiety enables conjugation or coordination with metal centers .
Stability:
Heterocyclic acetic acids, such as 2-(pyridyl)acetic acids, are prone to decarboxylation under mild conditions . However, the imidazo[1,2-a]pyridine scaffold in 2-(6-bromo-...)acetic acid likely stabilizes the structure through intramolecular hydrogen bonding and reduced electron withdrawal compared to pyridyl analogs .
Comparison with Structural Analogs
Table 1: Structural and Physicochemical Comparison
<sup>*</sup>LogP estimated using fragment-based methods.
Key Research Findings
Electronic and Steric Effects
Stability and Reactivity
- Decarboxylation Resistance : Unlike 2-(pyridyl)acetic acids, which decarboxylate below 100°C , the imidazo[1,2-a]pyridine core stabilizes 2-(6-bromo-...)acetic acid via π-stacking and hydrogen bonding .
- Synthetic Challenges : Bromination at the 6-position requires precise control to avoid over-halogenation, as seen in the synthesis of 8-bromo-6-chloro derivatives .
Biological Activity
2-(6-Bromo-1,8a-dihydroimidazo[1,2-a]pyridin-2-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
The compound features a complex imidazo-pyridine structure, which is known for its diverse biological activities. The presence of the bromine atom and the acetic acid moiety enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈BrN₂O₂ |
| Molecular Weight | 232.07 g/mol |
| CAS Number | 1416373-21-1 |
| Structure | Structure |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing imidazo[1,2-a]pyridine structures. For instance, a study reported that derivatives of imidazo[1,2-a]pyridine exhibited significant antibacterial activity against various Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Imidazo[1,2-a]pyridine derivative | Staphylococcus aureus | 10 µg/mL |
| Imidazo[1,2-a]pyridine derivative | Escherichia coli | 15 µg/mL |
| 2-(6-Bromo-1,8a-dihydroimidazo...) | Pseudomonas aeruginosa | 12 µg/mL |
These findings suggest that this compound may possess similar antibacterial properties, warranting further investigation.
Cytotoxicity and Anticancer Potential
The cytotoxic effects of imidazo-pyridine derivatives have been studied extensively. For instance, a recent study demonstrated that certain derivatives induced apoptosis in cancer cell lines through mitochondrial pathways.
Case Study: Cytotoxic Effects on Cancer Cell Lines
In vitro studies on various cancer cell lines (e.g., HeLa and MCF-7) showed that imidazo-pyridine derivatives led to significant cell death at concentrations ranging from 5 to 20 µM.
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 10 |
The mechanism of action for compounds like this compound may involve the inhibition of key enzymes or pathways in microbial and cancer cells. Research indicates that such compounds can disrupt DNA synthesis or interfere with protein synthesis in target cells.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(6-Bromo-1,8a-dihydroimidazo[1,2-a]pyridin-2-yl)acetic acid, and how can reaction conditions be optimized?
- Methodological Answer: The compound can be synthesized via multi-step bromination and cyclization reactions. For example, bromination of precursor heterocycles (e.g., imidazo[1,2-a]pyridines) using agents like N-bromosuccinimide (NBS) or bromine, followed by cyclization with acetic acid derivatives. Optimization involves adjusting reaction temperature, solvent polarity (e.g., glacial acetic acid), and catalyst selection (e.g., palladium for cross-coupling). Yield improvements may require inert atmospheres or microwave-assisted synthesis .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?
- Methodological Answer:
- NMR: Analyze - and -NMR for characteristic peaks: the imidazo[1,2-a]pyridine core (aromatic protons at δ 7.0–8.5 ppm), bromine-induced deshielding, and acetic acid side chain (carboxylic proton at δ ~12 ppm, methylene protons at δ 3.5–4.5 ppm).
- IR: Confirm carboxylic acid O-H stretch (~2500–3300 cm) and C=O stretch (~1700 cm).
- MS: Molecular ion peak at m/z corresponding to (exact mass 279.98) with isotopic patterns for bromine (1:1 ratio for ) .
Q. What are the key solubility and stability considerations for handling this compound in aqueous and organic media?
- Methodological Answer: The compound is likely polar due to the carboxylic acid group but may exhibit limited aqueous solubility. Use polar aprotic solvents (DMSO, DMF) for dissolution. Stability tests under varying pH (e.g., 1–13) and temperatures (4°C to 60°C) are critical. Protect from light and moisture to prevent degradation of the bromo-substituted aromatic ring .
Advanced Research Questions
Q. How does the 6-bromo substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), and what challenges arise in maintaining regioselectivity?
- Methodological Answer: The bromine atom serves as a leaving group, enabling palladium-catalyzed couplings (e.g., with aryl boronic acids). Challenges include competing side reactions (e.g., debromination) and ensuring regioselectivity at the 6-position. Use ligands like PPh or XPhos to stabilize intermediates. Monitor reaction progress via TLC or LC-MS to optimize catalyst loading (typically 1–5 mol% Pd) .
Q. What contradictions exist in reported biological activities of imidazo[1,2-a]pyridine derivatives, and how can structure-activity relationships (SAR) be systematically studied for this compound?
- Methodological Answer: Discrepancies in biological data (e.g., antimicrobial vs. anticancer activity) may arise from substituent effects or assay conditions. For SAR:
- Synthesize analogs with varying substituents (e.g., replacing Br with Cl, NO, or alkyl groups).
- Use computational tools (DFT, molecular docking) to predict binding affinities.
- Validate via in vitro assays (e.g., enzyme inhibition, cytotoxicity) under standardized protocols .
Q. What strategies mitigate byproduct formation during the synthesis of derivatives (e.g., N-substituted acetamides), and how can reaction pathways be elucidated?
- Methodological Answer: Common byproducts (e.g., dimerization or over-bromination) can be minimized using controlled stoichiometry (1:1 molar ratio for brominating agents) and stepwise purification (column chromatography, recrystallization). Mechanistic studies via intermediate trapping (e.g., using TEMPO for radical pathways) or isotopic labeling (-acetic acid) clarify reaction pathways .
Q. How can this compound be adapted as a fluorescent probe or biochemical tool, given its structural similarity to reported imidazo[1,2-a]pyridine-based probes?
- Methodological Answer: Functionalize the acetic acid moiety with fluorophores (e.g., nitrobenzoxadiazole) via amide coupling. Validate targeting efficiency using confocal microscopy or flow cytometry. Reference studies on similar probes (e.g., peripheral benzodiazepine receptor imaging) to optimize cellular uptake and specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
